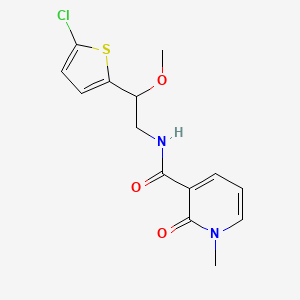

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a carboxamide group. Its structure includes a 5-chlorothiophen-2-yl moiety and a methoxyethyl chain, which likely influence its physicochemical properties and intermolecular interactions.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-17-7-3-4-9(14(17)19)13(18)16-8-10(20-2)11-5-6-12(15)21-11/h3-7,10H,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBMBKPBMWDNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the introduction of the methoxyethyl group and the formation of the dihydropyridine carboxamide structure. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorothiophene ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The chlorothiophene ring and dihydropyridine moiety may allow the compound to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

The table below highlights key structural differences and similarities:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chlorothiophen-2-yl group (electron-withdrawing) in the target compound contrasts with the furan-2-yl (electron-rich) in , which may alter solubility and reactivity.

- Flexibility of Side Chains: The methoxyethyl chain in the target compound likely enhances conformational flexibility compared to the rigid thiomorpholinoethyl group in .

Structural and Crystallographic Features

Hydrogen Bonding and Planarity:

Physicochemical Properties

While data on the target compound’s melting point, solubility, or stability are absent, inferences can be drawn from analogs:

- Molecular Weight Trends : The target compound’s molecular weight (~337–347 g/mol) aligns with other dihydropyridine carboxamides , suggesting moderate bioavailability.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring:

- Chlorothiophene moiety : Contributes to its biological activity and interaction with various biological targets.

- Methoxyethyl group : Enhances solubility and bioavailability.

- Dihydropyridine core : Known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN3O3S |

| Molecular Weight | 303.78 g/mol |

| CAS Number | 2034403-78-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dihydropyridine structure allows it to modulate calcium channels, while the chlorothiophene ring may engage in hydrophobic interactions with enzymes or receptors, influencing their activity.

Proposed Mechanisms:

- Calcium Channel Modulation : Similar compounds have been shown to act on calcium channels, influencing vascular smooth muscle contraction and neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess:

- Bactericidal Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Fungicidal Properties : Potential efficacy against common fungal pathogens.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated:

- Cell Growth Inhibition : Significant reduction in the proliferation of cancer cell lines.

- Induction of Apoptosis : Mechanisms involving the activation of apoptotic pathways have been observed.

Case Studies

Several studies have reported on the biological activity of similar compounds, providing insights into the potential effects of this compound:

-

Study on Antimicrobial Activity :

- A series of derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives.

-

Anticancer Efficacy Assessment :

- A study involving human cancer cell lines reported a 70% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques validate its purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For structurally similar carboxamides, refluxing precursors (e.g., chloronicotinic acid derivatives) with amines in the presence of pyridine and catalytic p-toluenesulfonic acid has yielded crystalline products . Post-synthesis, purity is validated using HPLC (>98% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Crystallization from methanol or ethanol is advised to remove by-products .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid prolonged storage due to potential hydrolysis of the carboxamide or methoxy groups. Safety protocols mandate the use of fume hoods, nitrile gloves, and PPE during handling. Disposal must comply with federal regulations for halogenated organic waste .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodology :

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirm planar conformations influenced by π-conjugation. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- NMR/FT-IR : Detect hydrogen bonding (N–H⋯O) and monitor tautomerism via carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) signals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s tautomeric equilibrium and intermolecular interactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric stability and dimer formation via hydrogen bonding. Compare computed vs. experimental bond lengths (e.g., C=O at ~1.22 Å in X-ray data) to validate accuracy. Molecular dynamics simulations assess solvent effects on conformation .

Q. What strategies resolve contradictions in biological activity data for structurally analogous dihydropyridines?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 5-chlorothiophene vs. phenyl groups) on target binding using competitive binding assays .

- Meta-analysis : Cross-reference pharmacological data from analogs (e.g., thieno[2,3-b]pyridines) to identify trends in potency or selectivity. Address variability via standardized assay conditions (e.g., pH, solvent) .

Q. How can researchers optimize crystallization conditions for high-resolution X-ray studies?

- Methodology : Screen solvents (e.g., methanol, DMSO/water mixtures) and additives (e.g., glycerol) to enhance crystal quality. Use SHELXD for phase problem resolution and SHELXE for density modification. Centrosymmetric dimers often form via N–H⋯O bonds, requiring careful refinement of thermal parameters .

Methodological Challenges and Solutions

Q. What experimental design considerations mitigate synthetic by-products?

- Solution :

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. For example, unreacted 3-bromo-2-methylaniline in led to a by-product; increasing stoichiometric ratios of pyridine minimizes this .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the target compound .

Q. How can researchers address discrepancies in biological assay results across labs?

- Solution :

- Standardized Protocols : Adopt CLP guidelines (e.g., CHEM/IBiS 416) for assay reproducibility, including cell line authentication and control compounds .

- Collaborative Validation : Share raw data via platforms like PubChem and cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.